![molecular formula C17H14N2O3 B12601687 N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 634906-67-5](/img/structure/B12601687.png)
N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features an anthracene core with functional groups that make it versatile for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 9,10-anthraquinone with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, hydroquinones, and quinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and as a probe for studying cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, the anthracene core can participate in π-π stacking interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
N-(2-Aminoethyl)glycine: Shares the aminoethyl group but has a simpler structure without the anthracene core.
Uniqueness
N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of an anthracene core and functional groups that allow for diverse chemical reactions and interactions. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a synthetic organic compound notable for its unique anthracene-based structure, which includes a dioxo group at the 9 and 10 positions of the anthracene ring, an aminoethyl group, and a carboxamide moiety. This structural configuration enhances its potential for various biological interactions, making it a subject of significant interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₁₃N₃O₃
- CAS Number : 634906-67-5
The compound's reactivity is attributed to its functional groups, which facilitate interactions with biological targets. The presence of the aminoethyl group is particularly important as it may enhance solubility and bioactivity against specific pathogens or cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to disrupt bacterial cell membranes and metabolic processes, leading to increased production of reactive oxygen species (ROS), which contribute to their bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus .
Key findings include:
- Mechanism of Action : The compound may interact with bacterial membranes, leading to cell death through ROS production.
- Effectiveness : It has demonstrated potent activity against various microbial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, derivatives of this compound have shown promise in cancer research. Studies suggest that these compounds can induce apoptosis in various cancer cell lines .
Case Study :
A study evaluated the cytotoxic potency of similar compounds against 12 human cancer cell lines. Notably, some derivatives exhibited tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
Comparative Analysis
To better understand the uniqueness of this compound in relation to structurally similar compounds, the following table summarizes key features:
Compound Name | Structure Features | Biological Activity | Unique Characteristics |
---|---|---|---|
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | Amino group; carboxylic acid | Moderate antibacterial activity | Lacks the aminoethyl side chain |
Rhein | Anthraquinone structure | Antimicrobial and anti-inflammatory | Natural product; broader therapeutic profile |
N-[2-(Phosphonooxy)ethyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | Phosphonooxy substituent | Potential antibacterial activity | Different functional group enhances bioactivity |
The unique combination of functional groups in this compound potentially enhances its solubility and bioactivity against specific pathogens or cancer cells compared to other compounds.
Properties
CAS No. |
634906-67-5 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-(2-aminoethyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c18-7-8-19-17(22)10-5-6-13-14(9-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-6,9H,7-8,18H2,(H,19,22) |
InChI Key |
FGIOBJHYHMBPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCN |
Origin of Product |
United States |
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